1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid is a distinctive chemical compound recognized for its unique structure and diverse applications in scientific research. With a molecular weight of 190.24 g/mol, it serves as a valuable building block in organic synthesis, drug design, and molecular biology. The compound's structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and related fields.
This compound is classified as a cyclopropane carboxylic acid derivative. Its synthesis typically involves the reaction of 4-ethylbenzoic acid with bromoethane under alkaline conditions, leading to the formation of the cyclopropane ring. The resulting compound is noted for its high purity and stability, which are essential for its application in various scientific domains.
The synthesis of 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid can be achieved through several methodologies:
The molecular structure of 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid features a cyclopropane ring attached to a carboxylic acid group and an ethyl-substituted phenyl group. This configuration contributes to its unique physical and chemical properties.
The cyclopropane ring is characterized by its strained nature, which can influence reactivity and interaction with biological targets.
1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid participates in various chemical reactions:
These reactions are typically conducted under controlled conditions to optimize yield and selectivity.
The mechanism by which 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid exerts its effects primarily involves interactions with biological targets such as enzymes or receptors. The strained cyclopropane ring enhances its reactivity, allowing it to participate in biochemical pathways that may modulate physiological responses.
Research indicates that this compound may influence various cellular processes through its ability to mimic or inhibit natural substrates within metabolic pathways.
Relevant analyses often include spectroscopic methods (e.g., NMR, IR) to confirm structure and purity .
1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid has several notable applications:
Cyclopropane carboxylic acid derivatives represent a cornerstone of modern medicinal chemistry and synthetic organic chemistry, combining unique stereoelectronic properties with significant ring strain energy (approximately 27.5 kcal/mol). This strain, coupled with the directional nature of the cyclopropane ring system, creates a versatile platform for designing molecules with precise three-dimensional architectures. Within this class, 1-(4-ethylphenyl)cyclopropane-1-carboxylic acid exemplifies how subtle modifications—such as the para-ethyl substitution on the aromatic ring—can dramatically influence both physicochemical behavior and biological interactions. Unlike its ortho-chloro or methyl-substituted counterparts, this compound features an unhindered linear alkyl chain that optimizes hydrophobic interactions while maintaining metabolic stability, making it an increasingly valuable scaffold in pharmaceutical design [2] [6].
The synthesis of cyclopropane carboxylic acids has evolved from classical stoichiometric methods to sophisticated catalytic technologies. Early approaches relied on the Simmons-Smith reaction (zinc-copper couple with diiodomethane) for cyclopropanation of alkenes, but these methods often suffered from limited functional group tolerance and poor stereoselectivity. A transformative advancement emerged with the adoption of transition metal-catalyzed cyclopropanations, particularly using rhodium(II) carboxylate catalysts. As demonstrated in the synthesis of 2-bromo-2-methyl-cyclopropanecarboxylic acid ethyl ester, Rh₂(OAc)₄ enables efficient cyclopropanation of alkenes with diazo compounds under mild conditions, achieving yields exceeding 90% with precise stereocontrol [1].
Parallel developments include nucleophilic cyclization strategies, where α-alkylation of phenyl acetonitrile derivatives with 1,2-dibromoethane generates the cyclopropane ring, followed by nitrile hydrolysis to the carboxylic acid. This approach proved particularly valuable for synthesizing 1-arylcyclopropane-1-carboxylic acids bearing electron-withdrawing substituents, overcoming limitations of metal-catalyzed methods in sensitive systems. Industrial scale-up further refined these protocols through continuous-flow reactors, which mitigate safety risks associated with diazo compounds while improving reaction efficiency and catalyst turnover [6].
Table 1: Milestones in Cyclopropane Carboxylic Acid Synthesis
Time Period | Synthetic Method | Key Advancements | Limitations |
---|---|---|---|
1950s-1970s | Simmons-Smith Reaction | Zinc-copper mediated cyclopropanation | Low functional group tolerance |
1980s-2000s | Rh(II)-Catalyzed Diazo Decomposition | High stereoselectivity; mild conditions | Diazo compound handling risks |
2010s-Present | Flow Chemistry Approaches | Enhanced safety; catalyst recycling; high throughput | Capital-intensive infrastructure |
The 4-ethylphenyl group in 1-(4-ethylphenyl)cyclopropane-1-carboxylic acid provides a balanced hydrophobic-lipophilic profile distinct from related derivatives. Compared to the 3-chloro-4-methylphenyl analog (ClogP ≈ 2.8), the ethyl substituent increases hydrophobicity (predicted ClogP ≈ 3.2) while eliminating the dipole moment associated with halogen atoms. This modification enhances membrane permeability without compromising aqueous solubility—a critical factor for oral bioavailability. The para-position of the ethyl group creates a linear molecular axis that minimizes steric clash with the cyclopropane ring, allowing unhindered rotation around the aryl-cyclopropyl bond. This conformational flexibility enables optimal interaction with biological targets, as evidenced by improved IC₅₀ values in comparative bioactivity studies [2] [6].
Spectroscopically, the 4-ethylphenyl group generates characteristic signals: In ¹H NMR, the methyl triplet (δ ≈ 1.25 ppm) and methylene quartet (δ ≈ 2.65 ppm) provide distinct markers for structural verification. The para-substitution pattern also yields a symmetrical AA'BB' splitting system in the aromatic region (δ 7.1–7.3 ppm), contrasting with the asymmetric splitting observed in ortho-chloro analogs. Crystallographic studies of similar compounds reveal that the ethyl group adopts a coplanar orientation with the phenyl ring, extending the molecule's hydrophobic surface area and facilitating crystal packing through van der Waals interactions [6].
Table 2: Substituent Effects on Cyclopropane Carboxylic Acid Derivatives
Substituent | Predicted logP | Aromatic Electronic Effect | Steric Demand (Es) | Biological Target Affinity |
---|---|---|---|---|
4-Ethylphenyl | 3.2 | Weakly electron-donating | -0.36 | High (tubulin; GABAₐ) |
3-Chloro-4-methylphenyl | 2.8 | Moderately electron-withdrawing | -0.55 | Moderate |
2-Chlorophenyl | 2.5 | Strongly electron-withdrawing | -1.10 | Low (due to ortho hindrance) |
The cyclopropane ring in 1-(4-ethylphenyl)cyclopropane-1-carboxylic acid serves as a conformationally rigid bioisostere for peptide bonds and olefins, restricting rotational freedom while maintaining vectorial directionality of functional groups. This strain-driven reactivity enables unique biological interactions: The Walsh orbitals of the cyclopropane engage in hyperconjugation with the carboxylic acid π-system, lowering its pKₐ to approximately 4.5–4.7 compared to 4.8–5.0 in unstrained aryl acetic acids. This enhanced acidity promotes salt formation in physiological environments, improving solubility and target engagement. Additionally, the ring's dipole moment (≈0.35 D) creates electrostatic complementarity with enzymatic active sites, as demonstrated in tubulin polymerization inhibition where cyclopropane derivatives disrupt microtubule assembly at IC₅₀ values between 8–20 μM [2] .
In neuropharmacological applications, the cyclopropane's planar chirality and restricted conformation enhance selectivity for GABA receptor subtypes. Molecular docking studies reveal that the carboxylic acid oxygen atoms coordinate with arginine residues in the GABAₐ benzodiazepine binding pocket, while the 4-ethylphenyl moiety occupies a hydrophobic cleft inaccessible to bulkier analogs. This precise fit underpins the antidepressant potential observed in preclinical models, where cyclopropane derivatives reduce immobility time in forced swim tests by >40% at 10 mg/kg doses. The metabolic stability imparted by the cyclopropane ring—resisting cytochrome P450 oxidation better than cyclobutane or cyclohexane analogs—further enhances pharmacokinetic profiles in vivo [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1